

# Solnatide: A Technical Deep Dive into its Discovery, Mechanism, and Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Solnatide** (AP301) is a novel synthetic peptide currently under investigation for the treatment of life-threatening pulmonary permeability edema (PPO) associated with Acute Respiratory Distress Syndrome (ARDS), including that caused by COVID-19. This technical guide provides an in-depth overview of the discovery, mechanism of action, and the preclinical and clinical development of **Solnatide**. It is designed to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the core concepts.

### **Discovery and Rationale**

**Solnatide** is a synthetic 17-amino-acid cyclic peptide that mimics the lectin-like domain of human Tumor Necrosis Factor-alpha (TNF- $\alpha$ ). The discovery of **Solnatide** was driven by the need for a therapeutic agent capable of resolving pulmonary edema, a hallmark of ARDS and a significant contributor to its high mortality rate. Unlike TNF- $\alpha$ , **Solnatide** is designed to retain the beneficial edema-resolving properties while being devoid of the pro-inflammatory effects



associated with the full-length cytokine. The peptide was developed by APEPTICO Forschung und Entwicklung GmbH.

# Mechanism of Action: Activation of the Epithelial Sodium Channel (ENaC)

The primary mechanism of action of **Solnatide** is the activation of the amiloride-sensitive epithelial sodium channel (ENaC) in the alveolar epithelium.[1] ENaC plays a crucial role in alveolar fluid clearance by driving the reabsorption of sodium ions from the alveolar space, with water following the osmotic gradient. In conditions like ARDS, ENaC function is often impaired, leading to the accumulation of fluid in the alveoli.

**Solnatide** directly activates ENaC, a proposed mechanism for which involves a complex, glycosylation-dependent interaction with the  $\alpha$ -subunit of the channel.[2] This interaction is believed to increase the channel's open probability, thereby enhancing sodium influx and accelerating alveolar fluid clearance.[3]

# Signaling Pathway of Solnatide-Mediated ENaC Activation

The precise signaling cascade initiated by **Solnatide** binding to ENaC is still under investigation. However, current evidence suggests a multi-faceted interaction. **Solnatide** is thought to bind to glycosylated residues in the extracellular loop of the  $\alpha$ -ENaC subunit and also has a binding site on the intracellular C-terminal domain of  $\alpha$ -ENaC.[2][4] This dual interaction is crucial for channel activation.

Proposed mechanism of **Solnatide**-mediated ENaC activation.

## **Preclinical Development**

**Solnatide** has undergone extensive preclinical evaluation in various animal models of pulmonary edema and lung injury. These studies have consistently demonstrated its efficacy in reducing lung water, improving oxygenation, and enhancing lung function.

#### **Key Preclinical Findings**



| Animal Model                                         | Key Findings                                                                                                                                                                                                                                           | Reference |
|------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Rat model of high-altitude<br>pulmonary edema (HAPE) | - Significantly lower bronchoalveolar lavage (BAL) fluid protein and lung water content compared to controls Less hemorrhage and disruption of the alveolar- capillary barrier Significantly higher expression of the tight junction protein occludin. | [5][6][7] |
| In vitro cell models (HEK293,<br>A549, H441)         |                                                                                                                                                                                                                                                        |           |

#### **Experimental Protocols**

This protocol is based on the methodology described by Zhou et al.[5][6]

- Animal Model: Male Sprague-Dawley rats are used.
- Induction of HAPE:
  - Animals are subjected to exhaustive exercise in a hypobaric chamber simulating an altitude of 4,500 meters.
  - This is followed by a simulated ascent to 6,000 meters for 48 hours.
- Treatment:
  - After 48 hours at 6,000 meters, rats are treated with Solnatide (at varying doses), control (saline), or other comparators (e.g., dexamethasone) once daily for 3 consecutive days.
- Outcome Measures (after 3 days of treatment):



- Arterial Blood Gas Analysis: To assess oxygenation.
- Bronchoalveolar Lavage (BAL): To measure protein concentration as an indicator of alveolar-capillary barrier permeability.
- Lung Water Content: Determined by the wet-to-dry weight ratio of the lungs.
- Histology and Ultrastructure Analysis: To evaluate lung injury.
- Immunohistochemistry: To quantify the expression of tight junction proteins like occludin.



Click to download full resolution via product page



Workflow for the rat model of high-altitude pulmonary edema.

This protocol is a generalized procedure based on standard methods for studying ion channel activity, as referenced in the context of **Solnatide** research.[8][9]

- Cell Culture: HEK293 cells are transiently or stably transfected with human  $\alpha$ ,  $\beta$ , and  $\gamma$ -ENaC subunits.
- Cell Preparation: Cells are plated on coverslips for recording.
- Electrophysiological Recording:
  - Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
  - Bath Solution (extracellular): Contains (in mM) 150 NaCl, 1 CaCl<sub>2</sub>, 2 MgCl<sub>2</sub>, and 10 HEPES (pH 7.4).
  - Pipette Solution (intracellular): Contains (in mM) 120 CsCl, 5 NaCl, 2 MgCl<sub>2</sub>, 5 EGTA, 10 HEPES, 2 ATP, and 0.1 GTP (pH 7.4).
  - Cells are voltage-clamped, and amiloride-sensitive sodium currents are measured.
- Drug Application: Solnatide is applied to the bath solution at various concentrations to determine its effect on ENaC current. Amiloride is used to confirm that the measured current is mediated by ENaC.

## **Clinical Development**

**Solnatide** has progressed through Phase I and Phase II clinical trials, with ongoing investigations into its safety and efficacy in patients with ARDS.

#### **Phase I Clinical Trial**

A Phase I study in healthy volunteers demonstrated that inhaled **Solnatide** was safe and well-tolerated.

#### **Phase II Clinical Trials**



Several Phase II trials have been conducted to evaluate **Solnatide** in patients with pulmonary permeability edema and ARDS.

This Phase IIb, randomized, placebo-controlled, double-blind, dose-escalation study assessed the safety and potential efficacy of inhaled **Solnatide** in mechanically ventilated patients with moderate-to-severe ARDS.[10][11][12] An ad-hoc interim analysis of 16 patients (5 COVID-19 and 11 non-COVID-19 ARDS) was conducted.[10]

Interim Analysis of Patient Characteristics and Outcomes (NCT03567577)

| Characteristic                    | COVID-19 ARDS<br>(n=5)      | Non-COVID-19<br>ARDS (n=11) | p-value |
|-----------------------------------|-----------------------------|-----------------------------|---------|
| APACHE II Score<br>(median [IQR]) | 15 [8.5–21]                 | 21 [19–27]                  | 0.022   |
| SAPS 3 Score<br>(median [IQR])    | 48 [46–63.5]                | 55 [49–73]                  | 0.35    |
| 28-Day Survival                   | Higher (data not specified) | Lower (data not specified)  | -       |

Note: This interim analysis suggested that the enrolled COVID-19 patients were less critically ill at baseline.[10]

A randomized, controlled pilot trial investigated the efficacy and tolerability of inhaled **Solnatide** in mechanically ventilated patients with moderate-to-severe ARDS caused by COVID-19.

Trial Protocol: Solnatide in COVID-19 ARDS

- Study Design: Randomized, controlled, double-blind.
- Patient Population: Adult, mechanically ventilated patients with moderate-to-severe ARDS (Berlin Definition) due to COVID-19.
- Intervention: Inhalation of **Solnatide** (100 mg) or placebo twice daily for seven days.
- Primary Outcome: Ventilator-free days (VFDs) within 28 days.



Secondary Outcome: Survival at 28 and 60 days.

#### **Conclusion and Future Directions**

**Solnatide** represents a promising and innovative therapeutic approach for the treatment of pulmonary permeability edema in critically ill patients with ARDS. Its unique mechanism of action, targeting the fundamental process of alveolar fluid clearance, distinguishes it from many other therapies in development. The preclinical data are robust, and the ongoing clinical trials will provide crucial insights into its safety and efficacy in a broader patient population. Future research should continue to elucidate the precise molecular interactions of **Solnatide** with ENaC and explore its potential in other edematous conditions. The development of **Solnatide** underscores the potential of peptide-based therapeutics in addressing unmet medical needs in critical care medicine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. apeptico.com [apeptico.com]
- 2. Glycosylation-dependent activation of epithelial sodium channel by solnatide PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TNF Lectin-Like Domain Restores Epithelial Sodium Channel Function in Frameshift Mutants Associated with Pseudohypoaldosteronism Type 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solnatide Demonstrates Profound Therapeutic Activity in a Rat Model of Pulmonary Edema Induced by Acute Hypobaric Hypoxia and Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. APEPTICO announces break-through scientific results for the use of solnatide for the treatment of High Altitude Pulmonary Oedema - LISAvienna - life science austria [lisavienna.at]



- 8. Frontiers | Stimulation of the Epithelial Na+ Channel in Renal Principal Cells by Gs-Coupled Designer Receptors Exclusively Activated by Designer Drugs [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Safety and preliminary efficacy of sequential multiple ascending doses of solnatide to treat pulmonary permeability edema in patients with moderate to severe ARDS in a randomized, placebo-controlled, double-blind trial: preliminary evaluation of safety and feasibility in light of the COVID-19 pandemic PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and preliminary efficacy of sequential multiple ascending doses of solnatide to treat pulmonary permeability edema in patients with moderate-to-severe ARDS-a randomized, placebo-controlled, double-blind trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Solnatide: A Technical Deep Dive into its Discovery, Mechanism, and Clinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610915#discovery-and-development-of-solnatide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com